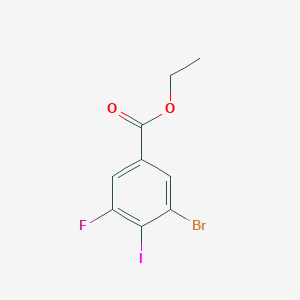
tert-Butyl D-alanylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl D-alanylglycinate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the glycine moiety. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl D-alanylglycinate typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using a tert-butyl group. This is usually achieved by reacting glycine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling Reaction: The protected glycine is then coupled with D-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Substitution Reactions: tert-Butyl D-alanylglycinate can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can yield corresponding oxides, while reduction with lithium aluminum hydride can produce amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Substitution: Alkylated or acylated derivatives.
Oxidation: Oxides or hydroxylated products.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and alcohols.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl D-alanylglycinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the preparation of peptides and other bioactive compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism by which tert-Butyl D-alanylglycinate exerts its effects depends on its interaction with molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
tert-Butyl glycinate: Similar in structure but lacks the D-alanine moiety.
tert-Butyl alaninate: Contains the alanine moiety but not the glycine part.
N-tert-Butoxycarbonyl-D-alanine: A protected form of D-alanine.
Uniqueness
tert-Butyl D-alanylglycinate is unique due to the combination of the tert-butyl group and the D-alanine moiety. This dual functionality allows for selective reactions and applications that are not possible with simpler analogs. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various chemical and biological contexts.
属性
分子式 |
C9H18N2O3 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
tert-butyl 2-[[(2R)-2-aminopropanoyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-6(10)8(13)11-5-7(12)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1 |
InChI 键 |
AZOCHZKMTMUKNE-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)OC(C)(C)C)N |
规范 SMILES |
CC(C(=O)NCC(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


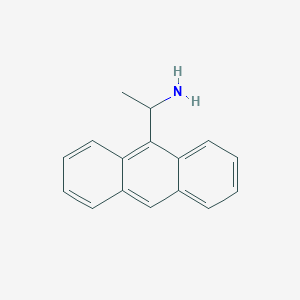
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)

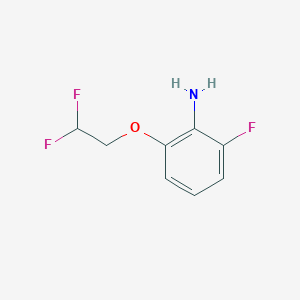
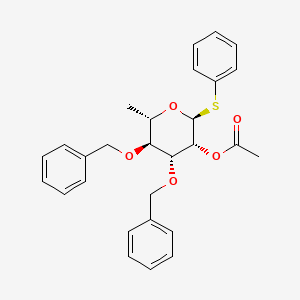

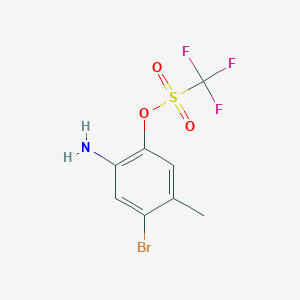

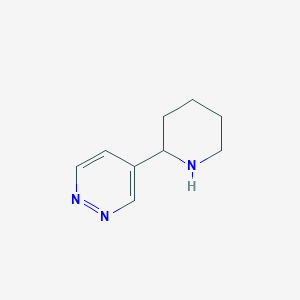
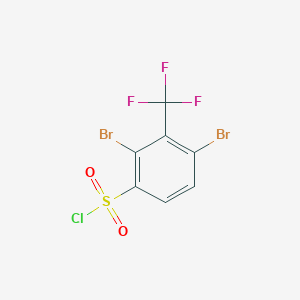

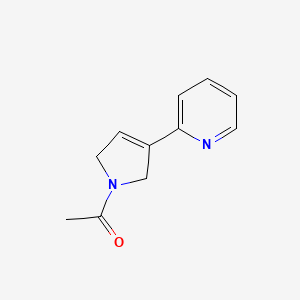
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
